α3β4 Nicotinic Acetylcholine Receptor (nAChR) Antagonism: 1000-Fold Potency Advantage Over Adiphenine
N-(2-Chlorophenyl)pentanamide exhibits exceptionally potent antagonism at the human α3β4 nAChR, with an IC50 of 1.8 nM [1]. In stark contrast, the widely used nAChR inhibitor Adiphenine hydrochloride requires a 1000-fold higher concentration to achieve the same effect at this receptor subtype (IC50 = 1800 nM) . This represents a dramatic difference in functional potency.
| Evidence Dimension | Antagonist activity at human α3β4 nAChR |
|---|---|
| Target Compound Data | IC50 = 1.8 nM |
| Comparator Or Baseline | Adiphenine hydrochloride (nAChR inhibitor), IC50 = 1800 nM (1.8 μM) |
| Quantified Difference | 1000-fold higher potency for N-(2-chlorophenyl)pentanamide |
| Conditions | Human SH-SY5Y cells; inhibition of carbamylcholine-induced 86Rb+ efflux for target compound; non-competitive inhibition for comparator. |
Why This Matters
Procurement of a compound with nanomolar α3β4 potency is critical for addiction and smoking cessation studies where high target engagement at low, physiologically relevant concentrations is required.
- [1] EcoDrugPlus. (n.d.). Antagonist activity at alpha3beta4 nAChR receptor in human SH-SY5Y cells. University of Helsinki. View Source
